molecular formula C18H20FN5O2 B5501201 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide

Cat. No. B5501201
M. Wt: 357.4 g/mol
InChI Key: AOMIVPPYOBXVDY-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like Celecoxib (used to treat arthritis) and Rimonabant (an anti-obesity drug) .


Synthesis Analysis

Pyrazoles are synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . For example, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .


Molecular Structure Analysis

The molecular structure of pyrazoles is a 5-membered ring with two nitrogen atoms. The nitrogen atoms can bear a hydrogen atom or a pyrrole type nitrogen .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including nucleophilic reactions . They can also react with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .


Physical And Chemical Properties Analysis

Pyrazoles are typically white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Structure Elucidation

The detailed structure elucidation of new designer drugs with highly substituted pyrazole skeletons using NMR and MS techniques highlights the importance of these methodologies in identifying complex molecular structures (Girreser, Rösner, & Vasilev, 2016).

Synthesis and Characterization

Research on the synthesis and characterization of research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, provides insights into the development of new compounds for potential scientific applications (McLaughlin et al., 2016).

Pharmacological Evaluation

Studies on the antipsychotic-like profile of certain pyrazole compounds without interacting with dopamine receptors offer a glimpse into the pharmacological applications and potential therapeutic uses of these chemical structures (Wise et al., 1987).

Anticancer Activity

The synthesis and evaluation of carboxamide derivatives for cytotoxic activity against various cancer cell lines underline the role of pyrazole derivatives in the development of anticancer agents (Deady et al., 2003).

Mechanism of Action

The mechanism of action of pyrazole compounds depends on their specific structure and functional groups. For example, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The development of new pyrazole compounds with improved properties is an active area of research. For example, there is ongoing work to develop new melt-castable explosives based on pyrazole compounds . Additionally, the development of new drugs that overcome antimicrobial resistance (AMR) problems is a significant future direction .

properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-12-13(9-20-24(12)3)10-23(2)18(25)17-8-15(21-22-17)11-26-16-6-4-5-14(19)7-16/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMIVPPYOBXVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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